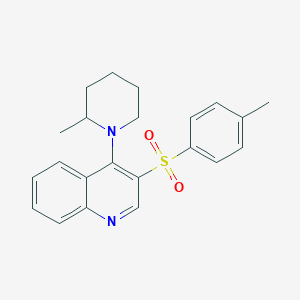

4-(2-Methylpiperidin-1-yl)-3-tosylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学的研究の応用

Palladium-Catalyzed C-H Bond Functionalization

Research demonstrates the efficiency of directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, emphasizing the potential of similar structures to 4-(2-Methylpiperidin-1-yl)-3-tosylquinoline in facilitating selective organic transformations. This work showcases the utility of specific chemical moieties in enhancing the reactivity and selectivity of C-H functionalization, a cornerstone in organic synthesis (Le, Nguyen, & Daugulis, 2019).

Synthesis and Antimalarial Activity

Another study focused on the synthesis and evaluation of a novel 4-aminoquinoline derivative, which exhibited curative activity against chloroquine-resistant malaria parasites. This indicates the potential of quinoline derivatives, similar to 4-(2-Methylpiperidin-1-yl)-3-tosylquinoline, in the development of new antimalarial agents (Dola et al., 2016).

Development of Non-peptide SST2 Agonists

Research into the development of novel SST2 agonists for potential clinical applications in acromegaly and carcinoid syndrome treatment highlights the importance of quinoline derivatives in creating effective and selective therapeutic agents. This underscores the role of 4-(2-Methylpiperidin-1-yl)-3-tosylquinoline-like compounds in pharmacological innovation (Zhao et al., 2022).

Antitumor Activity through Telomeric Destabilization

Studies have utilized palladium-mediated transformations to synthesize quinoline derivatives with potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents, suggesting their application in cancer therapy through the destabilization of telomeric integrity (Cookson, Heald, & Stevens, 2005).

Corrosion Inhibition

Research into Schiff base derivatives of quinoline has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application demonstrates the chemical versatility and industrial relevance of quinoline derivatives in protecting metals against corrosion (Prabhu et al., 2008).

作用機序

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, there is an urgent need for new therapeutics, which could act as anti-leukemic agents with less or minimal side effects .

特性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-10-12-18(13-11-16)27(25,26)21-15-23-20-9-4-3-8-19(20)22(21)24-14-6-5-7-17(24)2/h3-4,8-13,15,17H,5-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFRQUDXCNFELV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)

![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2358915.png)

![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)

![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)

![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)